molecular formula C22H18Br2N2O6S B306410 Methyl [2,6-dibromo-4-({2,4-dioxo-3-[2-oxo-2-(4-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetate

Methyl [2,6-dibromo-4-({2,4-dioxo-3-[2-oxo-2-(4-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetate

Cat. No. B306410
M. Wt: 598.3 g/mol
InChI Key: CFMXPXPBFLLTIX-MFOYZWKCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl [2,6-dibromo-4-({2,4-dioxo-3-[2-oxo-2-(4-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a member of the thiazolidine family and has shown promising results in the treatment of various diseases.

Mechanism of Action

The mechanism of action of Methyl [2,6-dibromo-4-({2,4-dioxo-3-[2-oxo-2-(4-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetate involves the activation of peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a role in regulating glucose and lipid metabolism. Activation of PPARγ leads to the upregulation of genes involved in glucose uptake and utilization, as well as the downregulation of genes involved in inflammation and cancer cell growth.
Biochemical and physiological effects:
Methyl [2,6-dibromo-4-({2,4-dioxo-3-[2-oxo-2-(4-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetate has been found to have several biochemical and physiological effects. It can improve insulin sensitivity and glucose uptake in diabetic mice. It also has anti-inflammatory properties and can reduce the production of inflammatory cytokines. In addition, it has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

Methyl [2,6-dibromo-4-({2,4-dioxo-3-[2-oxo-2-(4-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetate has several advantages for lab experiments. It is stable and easy to synthesize, and its mechanism of action is well understood. However, it has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research on Methyl [2,6-dibromo-4-({2,4-dioxo-3-[2-oxo-2-(4-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetate. One direction is to investigate its potential applications in the treatment of other diseases, such as Alzheimer's disease and cardiovascular disease. Another direction is to develop more potent and selective analogs of this compound. Finally, the development of novel drug delivery systems for this compound could improve its bioavailability and reduce its potential toxicity.

Synthesis Methods

Methyl [2,6-dibromo-4-({2,4-dioxo-3-[2-oxo-2-(4-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetate can be synthesized through a multistep process. The first step involves the reaction of 2,6-dibromo-4-nitrophenol with 2-aminothiazolidine-4-carboxylic acid to form a nitro-thiazolidine intermediate. The intermediate is then reduced to form an amine intermediate, which is further reacted with 2,4-thiazolidinedione to form the final product.

Scientific Research Applications

Methyl [2,6-dibromo-4-({2,4-dioxo-3-[2-oxo-2-(4-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetate has shown potential applications in the treatment of various diseases, including cancer, diabetes, and inflammation. It has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It also has anti-inflammatory properties and can reduce the production of inflammatory cytokines. In addition, it has been found to improve insulin sensitivity and glucose uptake in diabetic mice.

properties

Product Name

Methyl [2,6-dibromo-4-({2,4-dioxo-3-[2-oxo-2-(4-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetate

Molecular Formula

C22H18Br2N2O6S

Molecular Weight

598.3 g/mol

IUPAC Name

methyl 2-[2,6-dibromo-4-[(Z)-[3-[2-(4-methylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetate

InChI

InChI=1S/C22H18Br2N2O6S/c1-12-3-5-14(6-4-12)25-18(27)10-26-21(29)17(33-22(26)30)9-13-7-15(23)20(16(24)8-13)32-11-19(28)31-2/h3-9H,10-11H2,1-2H3,(H,25,27)/b17-9-

InChI Key

CFMXPXPBFLLTIX-MFOYZWKCSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C/C3=CC(=C(C(=C3)Br)OCC(=O)OC)Br)/SC2=O

SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC(=C(C(=C3)Br)OCC(=O)OC)Br)SC2=O

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC(=C(C(=C3)Br)OCC(=O)OC)Br)SC2=O

Origin of Product

United States

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